molecular formula C12H14N4O B2847242 N-(3-aminophenyl)-3-(1H-pyrazol-1-yl)propanamide CAS No. 1052558-49-2

N-(3-aminophenyl)-3-(1H-pyrazol-1-yl)propanamide

Cat. No.: B2847242
CAS No.: 1052558-49-2
M. Wt: 230.271
InChI Key: PTVYICJOEBDZCJ-UHFFFAOYSA-N
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Description

N-(3-aminophenyl)-3-(1H-pyrazol-1-yl)propanamide is an organic compound that features both an amine group and a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-aminophenyl)-3-(1H-pyrazol-1-yl)propanamide typically involves the reaction of 3-aminophenylamine with 3-(1H-pyrazol-1-yl)propanoic acid. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction mixture is stirred at room temperature for several hours until the desired product is formed.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(3-aminophenyl)-3-(1H-pyrazol-1-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines or hydrazines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation are commonly employed.

Major Products Formed

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Corresponding amines or hydrazines.

    Substitution: Nitrated, sulfonated, or halogenated derivatives.

Scientific Research Applications

N-(3-aminophenyl)-3-(1H-pyrazol-1-yl)propanamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of N-(3-aminophenyl)-3-(1H-pyrazol-1-yl)propanamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pyrazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for binding to biological targets.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-aminophenyl)-3-(1H-imidazol-1-yl)propanamide
  • N-(3-aminophenyl)-3-(1H-triazol-1-yl)propanamide
  • N-(3-aminophenyl)-3-(1H-tetrazol-1-yl)propanamide

Uniqueness

N-(3-aminophenyl)-3-(1H-pyrazol-1-yl)propanamide is unique due to the presence of the pyrazole ring, which imparts specific electronic and steric properties. This makes it distinct from similar compounds with imidazole, triazole, or tetrazole rings, which may have different reactivity and binding characteristics.

Properties

IUPAC Name

N-(3-aminophenyl)-3-pyrazol-1-ylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4O/c13-10-3-1-4-11(9-10)15-12(17)5-8-16-7-2-6-14-16/h1-4,6-7,9H,5,8,13H2,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTVYICJOEBDZCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)CCN2C=CC=N2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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